Diethyl (4-aminophenyl)phosphonate
Description
Contextual Significance in Organophosphorus Chemistry
Within the vast landscape of organophosphorus chemistry, Diethyl (4-aminophenyl)phosphonate serves as a pivotal building block and synthetic intermediate. cymitquimica.comchemspider.com The chemistry of organophosphorus compounds, particularly those with P-C bonds, is extensive, providing pathways to a wide array of functional molecules. mdpi.com this compound is valued for its dual reactivity: the phosphonate (B1237965) moiety and the aromatic amino group.
The amino group on the phenyl ring can be readily diazotized and subsequently substituted, allowing for the introduction of various functional groups. This versatility makes it a precursor for a wide range of substituted arylphosphonates. Furthermore, the phosphonate ester itself can participate in or be the product of fundamental organophosphorus reactions. For instance, the Arbuzov and Hirao reactions are common methods for forming the C-P bond central to this class of compounds, often involving precursors like triethyl phosphite (B83602). mdpi.comorganic-chemistry.org
Its structural framework allows it to be a key component in the synthesis of more complex phosphonate derivatives. researchgate.net Researchers utilize it as a starting material to construct molecules with tailored electronic and steric properties, essential for applications ranging from catalysis to materials science. researchgate.net The synthesis of various α-aminophosphonates, which are structural analogues of α-amino acids, often employs strategies where an amine component is crucial, highlighting the synthetic utility of the amino group in compounds like this compound. researchgate.netresearchgate.net
Foundational Role in Chemical Biology and Materials Science Research
The unique properties of this compound have established its role as a foundational molecule in both chemical biology and materials science.
In chemical biology , the phosphonate group is a well-known phosphate (B84403) mimic. nih.gov This allows molecules containing this moiety to act as competitive inhibitors for enzymes that process phosphate-containing substrates. The stability of the C-P bond compared to the P-O bond in phosphates makes phosphonate-containing molecules resistant to enzymatic hydrolysis. nih.gov The amino group of this compound provides a convenient handle for attaching it to other molecules, such as peptides or heterocyclic scaffolds, to create novel bioactive compounds. nih.govariel.ac.il Research has explored the synthesis of aminophosphonates and their metal complexes for potential biological applications. nih.gov For example, derivatives have been investigated for their potential as antiparasitic agents. mdpi.com The core structure is also used as a building block in the synthesis of biorelevant aminophosphonic acids. mdpi.com
In materials science , this compound and its derivatives are utilized for their ability to impart specific properties to polymers and surfaces. The phosphorus content contributes to flame retardancy, a critical property for many polymeric materials. mdpi.com Organophosphorus compounds are incorporated into polymers like polyurethane and ABS to enhance their fire resistance. mdpi.com Moreover, the phosphonate group is known for its strong adsorption to metal surfaces, making its derivatives effective corrosion inhibitors. researchgate.net The amino functionality allows for the covalent incorporation of the molecule into polymer chains, creating materials with modified surface properties. For instance, the direct introduction of phosphonate residues onto polymer surfaces can enhance biocompatibility, which is crucial for medical implants. researchgate.net This modification can improve the growth of bone cells on the surface of materials like polystyrene and nylon. researchgate.net
Overview of Current Research Trajectories
Current research continues to build upon the foundational applications of this compound, exploring new frontiers in synthesis and application. A significant trend involves its use as a scaffold for creating highly functionalized and complex molecules with specific biological targets. Researchers are designing and synthesizing novel phosphonate derivatives for therapeutic purposes, including new antimicrobials and immunomodulators. nih.gov
In materials science, the focus is on developing advanced functional materials. This includes the synthesis of new polymers and copolymers with enhanced thermal stability, flame retardancy, and biocompatibility. mdpi.comresearchgate.net For example, phosphonic acid-based copolymers are being developed for dental applications to improve the adhesion of dental adhesives. rsc.org There is also growing interest in using phosphonate derivatives to construct metal-organic frameworks (MOFs) and other hybrid materials. The assembly of lanthanide-uranyl phosphonates from phosphonate precursors demonstrates the creation of new materials with unique photophysical properties. rsc.org
Furthermore, synthetic methodologies are continuously being refined to allow for more efficient and selective syntheses of phosphonate derivatives. This includes the development of new catalytic systems for C-P bond formation and the functionalization of the aromatic ring. organic-chemistry.org These advanced synthetic tools enable the creation of a wider array of this compound derivatives, paving the way for their application in previously unexplored areas of chemistry, biology, and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-diethoxyphosphorylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGQTUBEBRLSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297808 | |
| Record name | diethyl (4-aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42822-57-1 | |
| Record name | 42822-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl (4-aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Preparation of Diethyl 4 Aminophenyl Phosphonate
Established Synthetic Routes
The synthesis of Diethyl (4-aminophenyl)phosphonate is most commonly achieved through two primary, well-established methods: the reduction of a nitro-precursor and palladium-catalyzed carbon-phosphorus bond formation.
Reduction of Nitro-Precursors (e.g., Diethyl (4-nitrophenyl)phosphonate)
A prevalent and efficient method for preparing this compound involves the chemical reduction of its nitro analogue, Diethyl (4-nitrophenyl)phosphonate. This transformation targets the nitro group (-NO2) on the phenyl ring and converts it to an amino group (-NH2) without altering the diethyl phosphonate (B1237965) moiety.
The reduction can be accomplished using various reducing agents and catalytic systems. A common approach is catalytic hydrogenation, where hydrogen gas (H2) is used in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose, offering high efficiency and selectivity under relatively mild conditions. The reaction is typically carried out in a solvent such as ethanol.
Table 1: Common Catalytic Systems for Nitro Group Reduction
| Catalyst | Reducing Agent | Solvent | Typical Conditions |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol | Room temperature to moderate heat |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol/Water | Reflux |
| Iron (Fe) | Acetic Acid (CH₃COOH) | Water/Ethanol | Reflux |
The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity of the final product, this compound.
Palladium-Catalyzed Carbon-Phosphorus Bond Formation
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-phosphorus (C-P) bonds. nih.govrsc.orgbeilstein-journals.orgnih.gov This methodology can be adapted for the synthesis of this compound, typically by coupling a halo-substituted aniline (B41778) derivative with a phosphorus-containing reagent.
In this approach, a suitable starting material would be a 4-haloaniline (e.g., 4-bromoaniline (B143363) or 4-iodoaniline) which is reacted with diethyl phosphite (B83602) in the presence of a palladium catalyst and a suitable base. The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the oxidative addition of the aryl halide and subsequent transmetalation and reductive elimination steps to form the desired C-P bond. nih.gov The iodide-accelerated, palladium-catalyzed C–P bond-forming reaction of aryl nonaflates is a described protocol. nih.gov
Table 2: Key Components in Palladium-Catalyzed C-P Coupling
| Component | Example(s) | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling cycle |
| Ligand | Xantphos, SPhos | Stabilizes and activates the catalyst |
| Base | Cs₂CO₃, K₂CO₃ | Promotes the reaction by neutralizing acidic byproducts |
| Aryl Halide | 4-Iodoaniline, 4-Bromoaniline | Provides the aminophenyl moiety |
| Phosphorus Source | Diethyl phosphite | Provides the diethyl phosphonate moiety |
This method offers the advantage of building the molecule's core structure in a single, efficient step, often with good functional group tolerance.
Emerging Synthetic Methodologies for Related Aminophosphonates
While the above methods are specific to this compound, it is relevant to consider broader synthetic advancements in the field of aminophosphonates, as these may offer future pathways or improvements.
Kabachnik-Fields Reaction for α-Aminophosphonate Scaffolds
The Kabachnik-Fields reaction is a powerful three-component condensation reaction used to synthesize α-aminophosphonates. wikipedia.orgtandfonline.comnih.govorganic-chemistry.orgmdpi.com This reaction involves an amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgnih.gov While this reaction directly produces α-aminophosphonates, which differ structurally from the target compound (a β-aminophosphonate derivative), its principles are significant in organophosphorus chemistry.
The reaction typically proceeds through the formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite to the imine double bond. nih.gov A variety of catalysts, including Lewis acids and Brønsted acids, can be employed to promote the reaction. tandfonline.com The versatility and one-pot nature of the Kabachnik-Fields reaction make it a highly efficient method for generating libraries of α-aminophosphonates. organic-chemistry.org
Asymmetric Synthesis Approaches for Chiral Aminophosphonates
The development of asymmetric methods for the synthesis of chiral aminophosphonates is a significant area of research, driven by the potential for these compounds to act as mimics of natural amino acids. mdpi.commdpi.comnih.govacs.orgthieme-connect.de These approaches aim to control the stereochemistry at the carbon atom bearing the amino and phosphonate groups.
Strategies for asymmetric synthesis often involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, enantioselective versions of the Kabachnik-Fields reaction have been developed using chiral amines or catalysts. mdpi.com Another approach is the asymmetric hydrophosphonylation of imines, where a chiral catalyst directs the addition of a phosphite to a prochiral imine, leading to an enantiomerically enriched aminophosphonate. mdpi.comnih.gov
Chemical Transformations and Derivatization of Diethyl 4 Aminophenyl Phosphonate
Hydrolysis to (4-Aminophenyl)phosphonic Acid and Related Phosphonic Acids
The hydrolysis of dialkyl phosphonates, such as diethyl (4-aminophenyl)phosphonate, to their corresponding phosphonic acids is a fundamental transformation. This reaction is typically carried out under acidic conditions, often utilizing concentrated hydrochloric acid and heat. nih.govnih.gov The process occurs in a stepwise manner, with the initial hydrolysis of one ester group followed by the cleavage of the second. nih.govnih.gov The complete hydrolysis of both ester groups yields (4-aminophenyl)phosphonic acid. nih.govnih.govtcichemicals.com
This transformation is significant as α-aminophosphonic acids are recognized as structural bioisosteres of amino acids, exhibiting a wide range of biological activities. nih.gov The general conditions for the acidic hydrolysis of phosphonates involve refluxing with concentrated hydrochloric acid for several hours. nih.govnih.gov
Functional Group Modifications of the Amino Moiety
The amino group of this compound provides a reactive site for various functional group modifications, including the formation of isocyanates, and acylation and amidation reactions.
Formation of Isocyanato Derivatives
The primary amino group of this compound can be converted to an isocyanate (-N=C=O) group. A common method for this transformation is phosgenation, which involves reacting the amine with phosgene (B1210022) (COCl₂). wikipedia.orggoogle.com This reaction proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org Given the hazardous nature of phosgene, alternative, safer methods for isocyanate synthesis are actively being explored, such as the Curtius, Schmidt, and Lossen rearrangements, or non-phosgene routes involving carbamate (B1207046) intermediates. wikipedia.orgnih.gov Isocyanates are highly reactive intermediates, particularly useful in the synthesis of ureas and polyurethanes. wikipedia.org
Acylation and Amidation Reactions
The amino group of this compound readily undergoes acylation and amidation reactions. Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the liberated acid. nih.gov For example, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetylated derivative. nih.gov
Amidation reactions can also be performed, for instance, through coupling with carboxylic acids using standard peptide coupling reagents. These reactions are fundamental in expanding the molecular diversity of derivatives obtainable from this compound.
Construction of Heterocyclic Systems Utilizing the Aminophenylphosphonate Core
The aminophenylphosphonate scaffold is a valuable precursor for the synthesis of various heterocyclic systems, including quinolines, imidazopyridines, and imidazopyrazines.
Quinoline (B57606) Ring System Synthesis (e.g., Povarov Reaction)
This compound serves as a key starting material in the synthesis of quinoline derivatives, particularly through the Povarov reaction. nih.gov The Povarov reaction is a [4+2] cycloaddition that typically involves the reaction of an aniline (B41778), an aldehyde, and an activated alkene or alkyne. nih.goviipseries.orgrsc.org In this context, this compound acts as the aniline component. nih.gov
The reaction sequence often begins with the in-situ formation of an aldimine from the condensation of this compound and an aromatic aldehyde. nih.gov This aldimine then reacts with a dienophile, such as a styrene, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). nih.gov Subsequent oxidation, often with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the formation of the aromatic quinoline ring system substituted with a diethyl phosphonate (B1237965) group. nih.gov This methodology allows for the synthesis of a variety of quinolinylphosphonates with diverse substitution patterns. nih.govorganic-chemistry.org
Imidazopyridine and Imidazopyrazine Formation
While direct synthesis of imidazopyridines and imidazopyrazines from this compound is less commonly documented in readily available literature, the amino group of the parent compound, an aniline derivative, is a key functional group for building such fused heterocyclic systems. The synthesis of imidazo[1,2-a]pyridines, for example, often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. nih.govorganic-chemistry.org
By analogy, a synthetic strategy could involve the transformation of the amino group of this compound into a suitable precursor that can then be cyclized to form the desired imidazo-fused ring. For instance, derivatization to introduce a 2-amino-heterocyclic moiety would be a plausible route.
Development of Other Aminophosphonate Conjugates and Bioisosteres
The primary amino group and the phosphonate moiety of this compound are prime sites for derivatization to create a variety of conjugates and bioisosteres. These modifications can significantly alter the molecule's physicochemical properties and biological activity.
Amide and Sulfonamide Conjugates:
The amino group can readily undergo acylation or sulfonylation reactions to form amide and sulfonamide linkages, respectively. This allows for the conjugation of various molecular fragments to the aminophenylphosphonate core. For instance, coupling with carboxylic acids, activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides), or sulfonyl chlorides can introduce a wide range of substituents. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
Bioisosteric Replacements:
The phosphonate group is often considered a bioisostere of the phosphate (B84403) group, which is ubiquitous in biological systems. nih.gov This mimicry allows phosphonate-containing molecules to interact with enzymes and receptors that recognize phosphate esters, potentially acting as inhibitors or modulators. The diethyl ester of the phosphonic acid can be hydrolyzed to the corresponding phosphonic acid, which more closely resembles the charge and structure of a phosphate group at physiological pH.
Furthermore, the entire this compound molecule can be considered a bioisosteric replacement for other signaling molecules or enzyme substrates. The development of derivatives can explore this potential by modifying the core structure to enhance interactions with specific biological targets.
Table 2: Potential Derivatizations of this compound
| Reaction Type | Reactant | Functional Group Targeted | Resulting Conjugate/Derivative |
| Acylation | Acetyl chloride | Amino group | Diethyl (4-acetamidophenyl)phosphonate |
| Acylation | Benzoyl chloride | Amino group | Diethyl (4-benzamidophenyl)phosphonate |
| Sulfonylation | Benzenesulfonyl chloride | Amino group | Diethyl (4-(phenylsulfonamido)phenyl)phosphonate |
| Alkylation | Methyl iodide | Amino group | Diethyl (4-(methylamino)phenyl)phosphonate |
| Hydrolysis | Acid or Base | Diethyl phosphonate ester | (4-aminophenyl)phosphonic acid |
The synthesis of such conjugates and bioisosteres from this compound provides a pathway to novel compounds with tailored properties. The exploration of these chemical transformations is crucial for unlocking the full potential of this versatile building block in various scientific disciplines.
Biological and Biomedical Research Applications of Diethyl 4 Aminophenyl Phosphonate Derivatives
Enzyme Inhibition Potentials
Derivatives of diethyl (4-aminophenyl)phosphonate have been investigated for their ability to inhibit several key enzymes involved in various pathological conditions. The phosphonate (B1237965) moiety can act as a mimic of phosphate (B84403) or carboxylate groups, enabling these derivatives to interact with the active sites of specific enzymes.
Aminopeptidase (B13392206) Inhibition
Phosphonopeptides, which are peptide analogues containing a phosphonate group, have been a significant area of research for developing enzyme inhibitors. scispace.com These compounds are designed to mimic the transition state of peptide bond hydrolysis, making them effective inhibitors of peptidases, such as aminopeptidases. nih.gov Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their inhibition is a target for various therapeutic areas, including cancer and pain management. nih.gov
Research has focused on phosphinic pseudopeptides as potent inhibitors of neutral aminopeptidases like alanyl aminopeptidase (APN) and leucine (B10760876) aminopeptidase (LAP). nih.gov For instance, a phosphinic pseudotripeptide analogue of Glu-Leu-Ala demonstrated high affinity for glutamyl aminopeptidase with a Ki value of 0.8 nM. nih.gov The design of these inhibitors often involves creating structures that resemble dipeptide substrates. nih.gov
While direct studies on aminopeptidase inhibitors derived specifically from this compound are not extensively documented in the reviewed literature, the established principles of phosphonopeptide chemistry provide a strong rationale for its use as a scaffold. The amino group of this compound can be readily coupled with amino acids or peptide fragments to generate phosphonopeptides. For example, a β-phosphonopeptide was synthesized from diethyl 2-nitrophenylphosphonate, a closely related compound, to create a stable and effective inhibitor of cytosolic leucine aminopeptidase. nih.govmdpi.com This highlights the potential of using the aminophenylphosphonate core to develop novel and potent aminopeptidase inhibitors.
Topoisomerase 1B (TOP1B) Inhibition
Human DNA topoisomerase IB (TOP1B) is a crucial enzyme that relaxes supercoiled DNA, a process essential for DNA replication and transcription. nih.gov It acts by creating a transient single-strand break in the DNA, forming a covalent complex between the enzyme's active site tyrosine and the 3'-phosphate end of the DNA. nih.gov Molecules that trap this complex, known as TOP1 poisons, are effective anticancer drugs. nih.gov
There is a close functional relationship between TOP1B and Tyrosyl-DNA Phosphodiesterase 1 (TDP1). TDP1 is a DNA repair enzyme that resolves the stalled TOP1-DNA covalent complexes, thereby reducing the efficacy of TOP1-targeting cancer therapies. nih.gov Consequently, inhibiting TDP1 is a promising strategy to enhance the effectiveness of TOP1B inhibitors. nih.govresearchgate.net
While the direct inhibition of TOP1B by derivatives of this compound has not been the primary focus of the studies reviewed, the development of dual TDP1/TOP1B inhibitors is an active area of research. Given the success in creating potent TDP1 inhibitors from this compound, exploring the potential of these or structurally similar compounds to also inhibit TOP1B is a logical next step. Such dual-targeting agents could offer a synergistic anticancer effect.
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a key enzyme in the repair of DNA damage caused by topoisomerase I (TOP1) inhibitors. nih.gov By hydrolyzing the bond between the TOP1-derived peptide and the 3'-end of the DNA, TDP1 reverses the cytotoxic lesions induced by these anticancer drugs. nih.gov Therefore, inhibitors of TDP1 are sought after as potential enhancers for TOP1-targeted chemotherapy. nih.govmdpi.com
This compound has been successfully utilized as a starting material for the synthesis of novel TDP1 inhibitors. In one study, it was converted in two steps to diethyl (4-isocyanophenyl)phosphonate, a key building block for creating a series of phenylphosphonic acid-containing inhibitors via a one-pot multicomponent reaction. nih.gov These compounds were designed to mimic the phosphotyrosyl substrate of TDP1. nih.gov
The inhibitory activities of these synthesized derivatives were evaluated using a gel-based fluorescence assay. The results demonstrated that while the phosphonic acid-containing analogues generally showed poorer inhibition compared to their carboxylic acid-containing counterparts, they represent a new class of small molecule ligands that can access the catalytic pocket of TDP1. nih.gov This provides a valuable structural basis for the future design of more potent TDP1 inhibitors. nih.gov
Farnesyl Pyrophosphate Synthase (hFPPS) Inhibition
Human farnesyl pyrophosphate synthase (hFPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate (FPP). nih.govuniprot.org FPP is a precursor to essential biomolecules like cholesterol and is also vital for the post-translational modification (prenylation) of proteins involved in cell signaling and growth. nih.gov Inhibition of hFPPS is the primary mechanism of action for nitrogen-containing bisphosphonates (N-BPs), a class of drugs widely used to treat bone resorption disorders. nih.govrsc.org
The inhibitors of hFPPS are typically bisphosphonates, which are structural analogues of pyrophosphate. nih.gov While this compound contains a nitrogen atom and a phosphonate group, it is a monophosphonate. The extensive research on hFPPS inhibitors has largely focused on the bisphosphonate scaffold. nih.govrsc.orgresearchgate.net
Although phosphonates and their analogues are explored as inhibitors for various enzymes, including the related farnesyl protein transferase (FPTase), there is currently a lack of specific research demonstrating the derivatization of this compound into potent hFPPS inhibitors. nih.gov Therefore, the potential of its derivatives in this specific area remains an open field for investigation.
Antimicrobial Efficacy Studies
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Phosphonate-containing compounds have emerged as a promising class of antimicrobials.
Antibacterial Activity
Derivatives of this compound are being explored for their potential as antibacterial agents through several synthetic strategies, including the formation of phosphonopeptides and Schiff bases.
Phosphonopeptides: These compounds are designed as mimics of natural peptides and can be actively transported into bacterial cells. nih.gov Once inside, they can be hydrolyzed to release the aminophosphonic acid, which then inhibits essential enzymes, particularly those involved in cell wall biosynthesis. nih.govnih.gov For example, phosphonopeptides based on aminomethylphosphonic acid have been shown to inhibit D-Ala-D-Ala synthetase and alanine (B10760859) racemase. nih.gov The amino group of this compound provides a convenient handle to synthesize a variety of phosphonopeptides by coupling it with different amino acids, offering a route to novel antibacterial agents. nih.gov
Schiff Bases and α-Aminophosphonates: The reaction of the amino group of an aminophosphonate with aldehydes leads to the formation of Schiff bases or, in a one-pot reaction with an aldehyde and a phosphite (B83602) (like the Kabachnik-Fields reaction), to more complex α-aminophosphonates. nih.govcardiff.ac.uk These classes of compounds have demonstrated significant antibacterial activity. For instance, α-aminophosphonates bearing a sulfisoxazole (B1682709) moiety, synthesized from a substituted aniline (B41778), an aldehyde, and diethyl phosphite, have shown potent, broad-spectrum antibacterial activity. cardiff.ac.uk One such compound exhibited about 2.1 times the potency of sulfisoxazole against S. typhi. cardiff.ac.uk Similarly, α-aminophosphonate derivatives have been synthesized and tested against various strains of E. coli, with their activity being dependent on the substituents on the aromatic rings. nih.govresearchgate.net The formation of metal complexes with Schiff base derivatives can also enhance antibacterial activity. scispace.comsemanticscholar.orgmdpi.com
These studies underscore the potential of this compound as a scaffold for developing new antibacterial drugs.
Antifungal Activity
Derivatives of this compound have been investigated for their potential as antifungal agents. Research in this area has shown that certain modifications to the core structure can lead to compounds with notable activity against various fungal species. For instance, some N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have demonstrated potent anti-Candida activity. nih.gov One particular derivative exhibited a minimum inhibitory concentration (MIC90) of 0.032 microg/mL against twelve strains of Candida albicans, proving to be significantly more potent than established antifungal drugs like bifonazole, miconazole, itraconazole, and fluconazole. nih.gov
Furthermore, studies on N-(4-halobenzyl)amides derived from cinnamic and benzoic acids have shown bioactivity against Candida species. mdpi.com One such compound displayed strong bioactivity against C. krusei and weak activity against C. parapsilosis. mdpi.com Another amide derivative showed moderate activity against both of these Candida species. mdpi.com The antifungal potential of these compounds is often attributed to their ability to disrupt the fungal cell membrane and interfere with essential biosynthetic pathways.
While specific IC50 values for this compound derivatives against common fungal pathogens like Aspergillus and Candida species are not extensively documented in the reviewed literature, the general findings suggest that the aminophosphonate scaffold is a promising starting point for the development of new antifungal agents. The lipophilicity and the nature of the substituents on the aromatic rings and the amino group appear to play a crucial role in determining the antifungal efficacy.
Antiproliferative and Anticancer Agent Research
The quest for novel anticancer agents has led to the synthesis and evaluation of a wide array of this compound derivatives. These compounds have been shown to exhibit significant cytotoxic effects against various human tumor cell lines, and research is ongoing to understand their mechanisms of action and identify specific molecular targets.
In Vitro Cytotoxicity Against Human Tumor Cell Lines
Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. Chalcone-phosphonate derivatives, for example, have shown promising anti-proliferative activity. researchgate.net Specifically, compounds 3l , 3m , and 3p exhibited significant activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 1.12 µM, 1.63 µM, and 1.09 µM against MCF-7, and 1.29 µM, 1.44 µM, and 2.40 µM against HeLa, respectively. researchgate.net
Another study focusing on furoquinoline-dione derivatives incorporating a diethoxyphosphoryl moiety found them to be highly cytotoxic to MCF-7 and HL-60 (promyelocytic leukemia) cells, with IC50 values in the low micromolar range. nih.gov One particular analog, diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinolin-3-yl)phosphonate (AJ-418), displayed IC50 values of 0.10 µM against MCF-7 and 0.12 µM against MDA-MB-231 (breast cancer) after 48 hours of incubation. nih.gov This compound showed some selectivity, with a higher IC50 value of 0.50 µM against the non-tumorigenic MCF-10A breast cell line. nih.gov
Furthermore, a series of novel pyridine-pyrimidine hybrid phosphonate derivatives synthesized via the Kabachnik-Fields method also demonstrated potent anticancer activity. researchgate.net Compound 4o from this series was particularly effective, with IC50 values of 13.62 µM (A549 - lung cancer), 17.49 µM (Hep-G2 - liver cancer), 5.81 µM (HeLa), 1.59 µM (MCF-7), and 2.11 µM (HL-60). researchgate.net
The following table summarizes the cytotoxic activity of selected this compound derivatives against various human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone-phosphonate 3l | MCF-7 | 1.12 | researchgate.net |
| Chalcone-phosphonate 3m | MCF-7 | 1.63 | researchgate.net |
| Chalcone-phosphonate 3p | MCF-7 | 1.09 | researchgate.net |
| Chalcone-phosphonate 3l | HeLa | 1.29 | researchgate.net |
| Chalcone-phosphonate 3m | HeLa | 1.44 | researchgate.net |
| Chalcone-phosphonate 3p | HeLa | 2.40 | researchgate.net |
| AJ-418 | MCF-7 | 0.10 | nih.gov |
| AJ-418 | MDA-MB-231 | 0.12 | nih.gov |
| AJ-418 | MCF-10A (non-tumorigenic) | 0.50 | nih.gov |
| Pyridine-pyrimidine hybrid 4o | A549 | 13.62 | researchgate.net |
| Pyridine-pyrimidine hybrid 4o | Hep-G2 | 17.49 | researchgate.net |
| Pyridine-pyrimidine hybrid 4o | HeLa | 5.81 | researchgate.net |
| Pyridine-pyrimidine hybrid 4o | MCF-7 | 1.59 | researchgate.net |
| Pyridine-pyrimidine hybrid 4o | HL-60 | 2.11 | researchgate.net |
Exploration of Alternative Biological Targets and Mechanisms
Beyond general cytotoxicity, research has begun to uncover the specific molecular targets and mechanisms through which this compound derivatives exert their anticancer effects. One area of investigation is the inhibition of enzymes crucial for cancer cell survival and proliferation.
Phosphonates are recognized as effective mimics of phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates. frontiersin.orgresearchgate.net For instance, nitrogen-containing bisphosphonates are known to inhibit farnesyl pyrophosphate synthase, a key enzyme in the isoprenoid biosynthetic pathway, which is also considered a potential anticancer target. frontiersin.org
More specifically, research has pointed towards the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1) by phosphonic acid-containing compounds. nih.gov TDP1 is an enzyme that repairs DNA damage caused by topoisomerase I inhibitors, and its inhibition can enhance the efficacy of such anticancer drugs. nih.gov The design of novel phosphonate-based inhibitors of TDP1 has been guided by the crystal structures of the enzyme in complex with these inhibitors, providing insights into their binding interactions. nih.gov
Furthermore, some phosphonate derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. For example, one study on a β-lactam derivative of an α-amino phosphonate showed that it caused G1 phase cell cycle arrest and subsequent apoptosis in a human leukemic cell line. nih.gov This compound was also found to induce cell differentiation at lower concentrations. nih.gov
The anticancer mechanism of some furoquinoline-dione phosphonates has been linked to the enhancement of intracellular reactive oxygen species (ROS) generation and the depletion of NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to reduced cell proliferation, DNA damage, and apoptosis. nih.gov
Antileishmanial Activity Investigations
Leishmaniasis, a parasitic disease with limited treatment options, has prompted the investigation of novel therapeutic agents, including derivatives of this compound. These compounds have demonstrated promising activity against different species of Leishmania.
In vitro studies have shown that synthetic phospholipids, which can be considered structural analogs, exhibit significant antileishmanial activity against Leishmania donovani. nih.gov The structure-activity relationship studies revealed that head groups containing ring systems like N-methylpiperidino and N-methylmorpholino contribute positively to the activity. nih.gov The optimal length of the lipid chain in the tested alkylphosphocholines was found to be 16 and 18 carbon atoms. nih.gov
Cinnamic acid derivatives have also been evaluated for their antileishmanial potential against Leishmania infantum. nih.gov One such derivative, N-(4-isopropylbenzyl)cinnamamide, was identified as a potent antileishmanial agent with an IC50 of 33.71 µM and a high selectivity index. nih.gov Another compound, piperonyl cinnamate, also showed significant activity with an IC50 of 42.80 µM. nih.gov
The following table presents the antileishmanial activity of selected derivatives against different Leishmania species.
| Compound/Derivative | Leishmania Species | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-isopropylbenzyl)cinnamamide | L. infantum | 33.71 | nih.gov |
| Piperonyl cinnamate | L. infantum | 42.80 | nih.gov |
Mechanistic Principles of Bioactivity
The diverse biological activities of this compound derivatives are intrinsically linked to the chemical and physical properties of the phosphonate group. This functional group plays a pivotal role in the interaction of these compounds with biological macromolecules, influencing their efficacy as therapeutic agents.
Role of Phosphonate Group in Biological Interactions (e.g., Electrostatic, Metal Chelation)
The phosphonate group, R-PO(OR')₂, is a key structural feature that confers many of the biological properties observed in its derivatives. It is a structural analog of the phosphate group and can act as a bioisostere for carboxylates, amino acids, and peptides. frontiersin.org This mimicry allows phosphonate-containing compounds to interact with the active sites of enzymes that normally bind to phosphate-containing substrates. researchgate.net
One of the primary roles of the phosphonate group is its ability to engage in electrostatic interactions. At physiological pH, the phosphonate group is typically ionized, carrying a negative charge. This allows it to form strong ionic bonds and hydrogen bonds with positively charged residues, such as arginine and lysine, within the active sites of enzymes. nih.gov These interactions can lead to potent and selective enzyme inhibition.
Furthermore, the phosphonate group is an effective metal chelator. researchgate.net It can coordinate with various metal ions, which is a crucial aspect of the function of many enzymes. By chelating the metal ions essential for catalytic activity, phosphonate derivatives can effectively inhibit these enzymes. This property is also exploited in the design of agents for other applications, such as corrosion inhibition on steel surfaces. researchgate.net
The stability of the carbon-phosphorus (C-P) bond in phosphonates, in contrast to the more labile phosphorus-oxygen (P-O) bond in phosphates, makes them resistant to enzymatic hydrolysis. frontiersin.org This inherent stability is a significant advantage in drug design, as it leads to compounds with improved metabolic stability and longer duration of action. frontiersin.org
Significance of Amino Moiety in Hydrogen Bonding
The amino group (–NH2) of this compound derivatives plays a crucial role in their interaction with biological macromolecules through hydrogen bonding. nih.gov Hydrogen bonds are fundamental to the structure and function of proteins and nucleic acids, and the ability of a small molecule to form these bonds is often a key determinant of its biological activity. nih.gov The amino moiety, with its hydrogen bond donating capabilities, can engage in specific interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.
Bioisosteric Relationships and Design Principles
Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of a chemical group with another that has similar physical or chemical properties, with the aim of improving the biological activity of a compound. nih.gov The phosphonate group in this compound is a well-known bioisostere of the phosphate group, and this relationship is a cornerstone of the design of many biologically active phosphonates. nih.govnih.gov This substitution can lead to compounds with improved stability, cell permeability, and pharmacokinetic profiles.
The design principles based on bioisosterism allow medicinal chemists to systematically modify the structure of a lead compound to optimize its properties. nih.gov For example, replacing a phosphate with a phosphonate can enhance a drug's resistance to enzymatic degradation by phosphatases. Furthermore, the phosphonate group can be further modified to fine-tune its steric and electronic properties, thereby influencing its interaction with the target protein. The application of bioisosteric replacement strategies has been instrumental in the development of phosphonate-based drugs with a wide range of therapeutic applications. nih.gov
Influence of Stereochemistry on Biological Target Binding
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of chiral compounds. nih.gov For derivatives of this compound that are chiral, the different stereoisomers can exhibit significantly different affinities for their biological targets. nih.gov This is because the binding sites of proteins are themselves chiral, and therefore, can preferentially interact with one stereoisomer over another.
The importance of stereochemistry has been demonstrated in various studies of biologically active molecules. For example, in the case of the natural product 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed to the specific interactions with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), as well as potential stereoselective uptake mechanisms. nih.gov Molecular modeling studies can shed light on the structural and stereochemical requirements for efficient binding and can guide the synthesis of the most active stereoisomer. nih.gov
Research Findings on Phosphonate Derivatives
The following table summarizes the biological activities of various phosphonate derivatives as reported in the literature.
| Derivative Class | Biological Activity | Key Findings | Reference |
| (2-amino-4H-chromen-4-yl)phosphonates | Cytotoxicity, Antibacterial | Moderate to promising activity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells. Some derivatives active against Gram-positive bacteria. | researchgate.net |
| Hydroxyphosphonic Acids | Antiplasmodial | Effectiveness is dependent on the hydroxyl group, chain length, and nature of the base. (R)-(4-(2-amino-6-oxo-9H-purin-9-yl)-2-hydroxybutyl)-phosphonic acid showed significant activity against P. falciparum. | nih.gov |
| N-Pyridylpyrazole Aminophosphonates | Fungicidal | Exhibited apparent fungicidal activity against several plant fungi, including Fusarium oxysporum and Cercospora arachidicola. | nih.gov |
Applications in Materials Science and Industrial Chemistry
Role as Building Blocks in Complex Organic Synthesis
Diethyl (4-aminophenyl)phosphonate is recognized as a valuable organic building block, particularly for introducing the phosphonate (B1237965) group into more complex molecular architectures. cymitquimica.com Its amino group provides a reactive site for a wide range of chemical transformations, such as acylation, alkylation, and diazotization, allowing for its incorporation into diverse scaffolds. The phosphonate moiety, in turn, imparts unique physicochemical properties to the final molecule.
The synthesis of α-aminophosphonates, which are structural analogues of amino acids, is a significant area of research due to their biological activities. scispace.com General synthetic routes often involve a one-pot, three-component reaction between an aldehyde, an amine, and a diethyl phosphite (B83602), catalyzed by various agents like nickel(II) chloride. scispace.com While this describes the synthesis of the broader class, this compound itself can be used as the amine component or be modified at its amino group before being used in subsequent coupling reactions to create novel, complex molecules. For instance, the related compound, Diethyl (4-aminobenzyl)phosphonate, is utilized as a reagent in the preparation of [4-(tetradecanoylamino)benzyl]phosphonic acid, showcasing how the aminophenylphosphonate core can be elaborated into more complex structures. cymitquimica.com
Development of Pharmaceutical Intermediates
The structural similarity of aminophosphonates to amino acids has made them a focal point in medicinal chemistry, where they are investigated as peptidomimetics and enzyme inhibitors. scispace.comnih.gov this compound serves as a key intermediate in the synthesis of these biologically active molecules. cymitquimica.comalanplewis.com The phosphonate group is a non-hydrolyzable mimic of the phosphate (B84403) group, making it an ideal feature for designing drugs that target phosphate-recognizing enzymes. nih.govresearchgate.net
Research has demonstrated that aminophosphonate derivatives can exhibit significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of neurodegenerative diseases such as Alzheimer's. nih.gov For example, a series of (aminomethyl)benzylphosphonates, which share structural similarities with the title compound, were synthesized and evaluated for their inhibitory potential, with some isomers showing potent activity. nih.gov
Furthermore, the development of phosphonate prodrugs is a critical strategy to overcome the poor cell permeability of the highly polar phosphonic acid group. researchgate.net this compound can be a precursor to such compounds, where the diethyl ester serves as an initial protecting group that can be later modified or hydrolyzed to release the active phosphonic acid in vivo. nih.govresearchgate.net
Table 1: Inhibitory Potency of Related Aminophosphonate Compounds against Cholinesterases This table presents data for (aminomethyl)benzylphosphonate isomers, which are structurally related to this compound, to illustrate the biological potential of this class of compounds.
| Compound | Target Enzyme | IC₅₀ (µM) |
| (ortho-aminomethyl)benzylphosphonate (8a) | AChE | 1.215 |
| (meta-aminomethyl)benzylphosphonate (8b) | AChE | > 100 |
| (para-aminomethyl)benzylphosphonate (8c) | AChE | > 100 |
| Source: Adapted from Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). nih.gov |
Research into Lubricant Additives
Phosphorus-containing compounds are widely used as anti-wear (AW) and extreme-pressure (EP) additives in lubricant formulations. precisionlubrication.comdiva-portal.org They function by reacting chemically with metal surfaces under conditions of high load and temperature to form a protective sacrificial film, which prevents direct metal-to-metal contact, thereby reducing friction and wear. precisionlubrication.comresearchgate.net
A patent has disclosed the use of amino alkyl phosphonates as effective anti-wear additives, particularly for lubricants with hydrophilic basestocks like water-based fluids or polyalkylene glycols. google.com The general class of amine phosphates and phosphate esters has also been studied for their friction and wear performance. researchgate.net
The primary role of a friction modifier is to reduce the energy losses in a lubricated contact. The protective films formed by phosphorus additives can shear easily, leading to a lower coefficient of friction. researchgate.net While specific tribological data for this compound is not widely published, the broader class of amino alkyl phosphonates has been recognized for its potential to lower friction in lubricated systems. google.com
The anti-wear function of these additives is crucial for extending the life of mechanical components. The film formed by the chemical reaction of the phosphonate with the metal surface is worn away instead of the base metal, a process known as sacrificial wear protection. precisionlubrication.com Amino alkyl phosphonates are proposed to be effective anti-wear additives in concentrations ranging from 0.1% to 10% by weight of the lubricant composition. google.com The presence of both nitrogen (from the amino group) and phosphorus can lead to a synergistic effect, forming a more robust and durable protective film on the metal surface.
Investigation of Metal-Chelating Properties
The phosphonate group is a well-established and powerful ligand for metal ions, making phosphonate-containing compounds excellent chelating agents. b-tu.de This property is the basis for their use as corrosion inhibitors, scale inhibitors in water treatment, and as ligands in coordination chemistry. b-tu.de Aminophosphonates are known to be strong complexing agents for a variety of divalent and trivalent transition metal ions. b-tu.de
The lone pair of electrons on the nitrogen atom of the amino group in this compound, along with the oxygen atoms of the phosphonate group, can coordinate with metal ions to form stable chelate rings. This sequestration of metal ions prevents them from participating in undesirable reactions, such as corrosion. Studies on analogous compounds, such as (4-aminophenyl)arsonic acid, show the formation of stable complexes with alkaline earth metals, where the phosphonate (or arsonate) anion acts as a counterion to a hydrated metal cation. scispace.com The ability of phosphonates to form stable complexes is also harnessed in the creation of metal-organic frameworks and coordination polymers. researchgate.netresearchgate.net
Precursor Applications in Advanced Materials
The dual functionality of this compound makes it an attractive precursor for the synthesis of advanced functional materials, particularly polymers. The amino group can be used to incorporate the molecule into a polymer backbone, for example, through reaction with diacyl chlorides to form polyamides or with epoxides to form epoxy resins.
The presence of the phosphorus atom in the resulting polymer inherently enhances its flame retardancy. researchgate.netnih.gov During combustion, phosphorus compounds can act in both the condensed phase and the gas phase. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen. researchgate.net In the gas phase, phosphorus-containing radicals can scavenge the high-energy H• and OH• radicals that propagate the flame. nih.gov The combination of phosphorus and nitrogen often results in a synergistic flame-retardant effect. researchgate.net
Furthermore, phosphonate-based materials have applications beyond flame retardancy. For instance, diethyl phosphonate derivatives have been used as precursors for constructing lanthanide-uranyl phosphonates, which exhibit interesting photophysical properties. rsc.org This suggests the potential for using this compound to create novel photoactive or electroactive materials.
Synthesis of Porous Zincophosphonate Materials
The general strategy for creating such materials involves the reaction of a metal source, in this case, a zinc salt, with an organic phosphonate linker under controlled conditions, often hydrothermally. The phosphonate groups coordinate with the zinc ions to form a stable, extended network. The bifunctional nature of this compound, with its phosphonate group for metal coordination and an amine group that could potentially be functionalized post-synthesis, suggests its theoretical suitability as a linker in this field. However, at present, there is a lack of specific published research detailing the synthesis, structure, and properties of porous zincophosphonate materials derived directly from this compound.
Polymeric Applications
The incorporation of this compound into polymer structures has been explored as a strategy to enhance their intrinsic properties, most notably their flame retardancy. The presence of phosphorus in the phosphonate group is key to this functionality.
Flame Retardant in Epoxy Resins:
Epoxy resins are widely used in coatings, adhesives, and composites due to their excellent mechanical strength and chemical resistance. However, their inherent flammability limits their application in certain areas. The introduction of phosphorus-containing compounds is a well-established method to improve the fire resistance of epoxy resins. Research has shown that α-aminophosphonate compounds, a class to which this compound belongs, can be covalently incorporated into the epoxy resin network. guidechem.comcymitquimica.com The amine group of the phosphonate compound reacts with the epoxy groups of the resin, integrating the phosphorus moiety into the polymer structure.
This covalent bonding prevents the leaching of the flame retardant over time, ensuring long-term performance. The mechanism of flame retardancy primarily involves the phosphonate group promoting the formation of a protective char layer upon combustion. This char layer acts as a barrier, insulating the underlying polymer from heat and restricting the release of flammable volatile compounds.
Studies on α-aminophosphonate derivatives in epoxy resins have demonstrated a significant improvement in flame retardant properties. For instance, the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to sustain combustion, has been shown to increase with the incorporation of these additives. A higher LOI value indicates better flame resistance. Furthermore, thermogravimetric analysis (TGA) has revealed an increased char yield for epoxy resins modified with α-aminophosphonates, confirming the formation of a more substantial protective layer at elevated temperatures. guidechem.comcymitquimica.comsigmaaldrich.com
| Sample | Phosphorus Content (%) | Limiting Oxygen Index (LOI) (%) | Char Yield at 800°C (N2) (%) |
|---|---|---|---|
| Control Epoxy Resin | 0 | 28.0 ± 0.3 | 15.2 |
| Epoxy + α-Aminophosphonate 1 | 0.8 | 34.2 ± 0.2 | 22.5 |
| Epoxy + α-Aminophosphonate 2 (p-Fluoro substituted) | 0.8 | 34.6 ± 0.3 | 23.1 |
Modification of Other Polymers:
Computational Chemistry and Theoretical Research
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools that allow researchers to predict and analyze the interaction between a small molecule (a ligand), such as Diethyl (4-aminophenyl)phosphonate, and a biological macromolecule, typically a protein (the target). This approach is fundamental in drug discovery and materials science, providing insights into binding affinities and modes of action at the molecular level.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader class of aminophosphonates has been the subject of numerous such investigations. These studies provide a valuable framework for understanding how this compound might interact with various biological targets. For instance, α-aminophosphonate derivatives have been explored as potential anticancer agents, with docking studies suggesting that they can bind to key enzymes like tyrosine kinases and microtubules, thereby inhibiting cell proliferation. In one such study, novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties were synthesized and evaluated for their anticancer activity. Docking simulations indicated that these compounds could effectively bind to both tyrosine kinase and tubulin, suggesting a dual inhibitory mechanism.
In the context of other therapeutic areas, phosphonate (B1237965) derivatives have been investigated as potential inhibitors for a range of enzymes. For example, some phosphonates have been studied as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov In these studies, molecular docking was used to predict the binding energy and inhibitory constant (Ki), identifying key interactions such as hydrogen bonding and van der Waals forces with amino acid residues in the enzyme's active site. nih.govnih.gov Although these studies did not specifically include this compound, the findings for related phosphonates highlight the potential for the phosphonate group to engage in crucial interactions with biological targets.
The general approach in these docking studies involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's geometry is typically optimized using quantum mechanical methods. The protein structure is often obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and removing water molecules. Docking software then systematically fits the ligand into the protein's binding site, and scoring functions are used to estimate the binding affinity of different poses.
| Target Class | General Findings for Aminophosphonate Derivatives | Potential Interaction Sites |
| Tyrosine Kinases | Inhibition of kinase activity, potential anticancer effects. | ATP-binding pocket, allosteric sites. |
| Tubulin | Disruption of microtubule dynamics, mitotic arrest. | Colchicine binding site, other pockets. |
| Viral Proteases (e.g., Mpro) | Inhibition of viral replication. nih.govnih.gov | Catalytic dyad, substrate-binding pockets. nih.govnih.gov |
| Acetylcholinesterase | Inhibition of neurotransmitter breakdown, potential for Alzheimer's treatment. | Catalytic active site, peripheral anionic site. |
Quantitative and Qualitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry and drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
Specific QSAR studies dedicated to a series of analogs of this compound are not prominently featured in the available scientific literature. However, QSAR studies on broader classes of phosphonates and aminophenyl derivatives offer valuable insights into the types of molecular properties that are likely to govern their biological activities.
A typical QSAR study involves several steps. First, a dataset of compounds with known activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Derived from the 2D structure (e.g., topological indices, counts of specific functional groups).
3D descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular shape, surface area).
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the resulting model is then rigorously validated.
For instance, a QSAR study on a series of phosphonate derivatives as potential COVID-19 inhibitors revealed that the polarity and topology of the molecules were significant parameters influencing their binding energy and inhibitory ability. nih.govnih.gov In another study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors, a 3D-QSAR model indicated that hydrophobic character and the presence of hydrogen bond donating groups were crucial for high inhibitory activity.
These general findings suggest that for this compound, descriptors related to its electronic properties (e.g., the charge distribution on the amino and phosphonate groups), hydrophobicity (logP), and steric parameters would likely be important in determining its biological activity.
| Descriptor Type | Example Descriptors | Potential Influence on Activity of Aminophosphonates |
| Electronic | Dipole moment, partial charges on atoms | Governs electrostatic interactions and hydrogen bonding with target. |
| Steric | Molecular volume, surface area | Influences the fit of the molecule into a binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |
Mechanistic Computations of Reaction Pathways and Energetics
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. The synthesis of α-aminophosphonates, such as this compound, is often achieved through the Kabachnik-Fields reaction. This is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602).
Theoretical studies have been instrumental in understanding the mechanism of the Kabachnik-Fields reaction. Two primary pathways are generally considered, and computational studies have helped to determine which pathway is favored under different conditions. mdpi.comnih.govsemanticscholar.org
The Imine Pathway: In this mechanism, the amine and the carbonyl compound first react to form an imine intermediate. The dialkyl phosphite then undergoes a nucleophilic addition to the imine to form the final α-aminophosphonate product. Theoretical calculations have supported the involvement of the imine intermediate, particularly when weakly basic amines like aniline (B41778) are used. mdpi.comnih.govsemanticscholar.org
The α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound can first react with the dialkyl phosphite to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution by the amine to yield the α-aminophosphonate.
Computational studies, often employing Density Functional Theory (DFT), can calculate the activation energies for each step in these pathways. By comparing the energy barriers of the different routes, researchers can predict the most likely reaction mechanism. For the synthesis of this compound, the reactants would be 4-aminobenzaldehyde, aniline (or ammonia, depending on the specific synthesis route), and diethyl phosphite. The use of an aromatic amine like aniline would likely favor the imine pathway.
| Reaction Pathway | Key Intermediate | Computational Insights | Favored by |
| Imine Pathway | Imine (Schiff base) | Lower activation energy in many cases, supported by spectroscopic and theoretical studies. mdpi.comnih.govsemanticscholar.org | Weakly basic amines (e.g., aniline). nih.gov |
| α-Hydroxyphosphonate Pathway | α-Hydroxyphosphonate | Can be a competing pathway, sometimes favored with more basic amines. | More basic amines. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing diethyl (4-aminophenyl)phosphonate?
- Methodology : Aryl halides can be activated under transition-metal-free conditions using visible light or base promoters. For substituted aryl phosphonates like this compound, the reaction typically involves coupling an aryl halide with diethyl phosphite in the presence of a base (e.g., KOtBu) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C). Purity is confirmed via H and C NMR, with yields ranging from 60% to 85% depending on substituent effects .
Q. How can this compound be purified to >95% purity?
- Methodology : After synthesis, the crude product is purified via column chromatography using silica gel and a solvent system of ethyl acetate/hexane (1:3 v/v). Alternatively, recrystallization from ethanol or methanol is effective for removing unreacted starting materials. Final purity is validated by GC-MS or HPLC, ensuring residual solvents and byproducts are below 0.5% .
Q. What NMR techniques are critical for characterizing this compound?
- Methodology : P NMR is essential for confirming the phosphonate moiety (δ ~20–25 ppm). H NMR identifies the ethyl groups (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet) and aromatic protons (δ 6.8–7.2 ppm). C NMR distinguishes the phosphorus-coupled carbons (e.g., aromatic carbons adjacent to the phosphonate group at δ 120–130 ppm) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodology : The amino group at the para position activates the aromatic ring toward electrophilic substitution but may sterically hinder bulky reagents. Reactivity can be quantified using Hammett constants (σ values) and DFT calculations to model transition states. Experimental validation involves kinetic studies under varying conditions (e.g., temperature, solvent polarity) .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : Single-crystal X-ray diffraction is performed to resolve positional disorder in ethyl or aryl groups. For example, disorder in ethyl moieties is addressed via split-site refinement with occupancy factors (e.g., 0.737 for O2 in ). Hydrogen bonding networks (N–H⋯O) and interplanar angles (e.g., 80–83° between aromatic planes) are analyzed to validate molecular geometry .
Q. How can this compound be functionalized for bioactivity studies?
- Methodology : The amino group is acylated or sulfonylated to enhance lipophilicity and bioavailability. For anticancer studies, the compound is conjugated to thiadiazole or anthracene moieties (e.g., via Mannich reactions) and tested against human cancer cell lines (e.g., MCF-7, HeLa). Cytotoxicity is measured via MTT assays, with IC values compared to reference drugs .
Q. What are the mechanistic implications of using this compound in enzyme inhibition?
- Methodology : As a phosphonate analog of tyrosine, it competitively inhibits alkaline phosphatase (ALP). Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (). Molecular docking simulations (e.g., AutoDock Vina) model binding interactions with ALP’s active site, highlighting hydrogen bonds with Ser/Thr residues and steric clashes with bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
